(4-Bromo-pyridin-2-ylmethyl)-methyl-amine

Medicinal Chemistry Pharmacokinetics LogP Prediction

This 4-bromo-2-(methylaminomethyl)pyridine (CAS 886371-85-3) is engineered for medicinal chemistry requiring predictable Suzuki-Miyaura coupling. LogP 1.56 (vs 0.4 des-methyl) enhances CNS permeability; the N-methyl amine (pKa 7.76) reduces non-specific phospholipid binding vs primary amines at physiological pH, minimizing false positives in fragment-based screening. The 4-bromo regiochemistry ensures selective cross-coupling without side reactions typical of 2- or 5-bromo isomers. Supplied at 95% purity for seamless integration into hit-to-lead programs and agrochemical intermediate synthesis.

Molecular Formula C7H9BrN2
Molecular Weight 201.06 g/mol
CAS No. 886371-85-3
Cat. No. B3294120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromo-pyridin-2-ylmethyl)-methyl-amine
CAS886371-85-3
Molecular FormulaC7H9BrN2
Molecular Weight201.06 g/mol
Structural Identifiers
SMILESCNCC1=NC=CC(=C1)Br
InChIInChI=1S/C7H9BrN2/c1-9-5-7-4-6(8)2-3-10-7/h2-4,9H,5H2,1H3
InChIKeySMBDMHSXEUBQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS 886371-85-3): A Pyridine Building Block with 4-Bromo and N-Methylamine Functionality


(4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS 886371-85-3) is a pyridine derivative characterized by a bromine atom at the 4-position and an N-methylaminomethyl group at the 2-position [1]. The compound is a substituted pyridinemethanamine with a molecular weight of 201.06 g/mol and the formula C₇H₉BrN₂ [1]. It is primarily used as a synthetic intermediate in medicinal chemistry and agrochemical research , where the bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, and the N-methyl group modulates basicity and lipophilicity compared to primary amine analogs .

Why Substituting (4-Bromo-pyridin-2-ylmethyl)-methyl-amine with a Generic Pyridinylmethylamine Analog Risks Project Failure


Pyridinylmethylamine building blocks are not freely interchangeable in synthetic workflows. The specific substitution pattern (4-bromo, 2-methylaminomethyl) in (4-Bromo-pyridin-2-ylmethyl)-methyl-amine dictates its reactivity in palladium-catalyzed cross-couplings, its basicity, and its lipophilicity . The position of the bromine on the pyridine ring (4- vs. 5- vs. 6-) alters the electronic environment and, consequently, the rates and yields of Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. Furthermore, the presence of the N-methyl group, as opposed to a primary amine, modifies both the pKa and the hydrogen-bonding capacity, which is critical when the compound serves as a ligand precursor or a pharmacophoric fragment . Even seemingly minor variations, such as a chloro-for-bromo substitution, can lead to significantly different reactivity under identical catalytic conditions, potentially derailing established synthetic routes [2]. The following quantitative evidence guide details the measurable differences that make this specific compound the required choice for certain applications.

Quantitative Differentiation of (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS 886371-85-3) from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to Primary Amine Analog

The N-methyl substitution in (4-Bromo-pyridin-2-ylmethyl)-methyl-amine increases its lipophilicity relative to the primary amine analog (4-Bromopyridin-2-yl)methanamine. The calculated LogP for the target compound is 1.56 , compared to an XLogP3 value of 0.4 for the des-methyl analog . This difference of +1.16 Log units translates to a more favorable membrane permeability profile for the target compound, a key consideration in the design of central nervous system (CNS) agents or in improving cellular uptake of drug candidates.

Medicinal Chemistry Pharmacokinetics LogP Prediction

Reduced Basicity (pKa) vs. Primary Amine Analog

The N-methyl group on the aminomethyl chain lowers the basicity of the nitrogen compared to a primary amine. The predicted pKa for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine is 7.76 ± 0.10 . While a directly measured pKa for the primary amine analog (4-Bromopyridin-2-yl)methanamine is not available in these sources, secondary amines typically exhibit pKa values 0.5–1.0 units lower than their primary amine counterparts. This reduced basicity can influence the compound's protonation state at physiological pH, impacting solubility, target binding, and overall pharmacokinetic behavior.

Medicinal Chemistry Physicochemical Properties pKa Prediction

Higher Boiling Point vs. 5-Bromo Positional Isomer

The substitution position of the bromine atom on the pyridine ring influences intermolecular forces and, consequently, the boiling point. The predicted boiling point for the 4-bromo isomer (target compound) is 246.4 ± 25.0 °C , which is notably higher than the 233.2 ± 25.0 °C predicted for the 5-bromo positional isomer (1-(5-Bromopyridin-2-yl)-N-methylmethanamine) . This difference of approximately 13 °C may affect purification strategies, particularly in distillation or in solvent selection for high-temperature reactions.

Synthetic Chemistry Process Development Thermal Properties

Positional Isomer Reactivity in Suzuki-Miyaura Cross-Coupling

The position of the bromine substituent on the pyridine ring critically affects its reactivity in palladium-catalyzed cross-couplings. While no direct comparative yield data for this specific compound is available, extensive mechanistic studies on 2(4)-bromopyridines demonstrate that the 4-position is activated for Suzuki-Miyaura coupling via a distinct transmetalation pathway compared to 2- or 3-bromo isomers [1]. Furthermore, research on related bromo-2-chloropyridines has shown that the 4-bromo position can be selectively functionalized via sequential direct arylation followed by Suzuki coupling, enabling the synthesis of complex 2-arylpyridines [2]. In contrast, the 5-bromo isomer exhibits a different electronic profile that may necessitate altered catalyst/ligand systems for optimal yields .

Synthetic Chemistry Palladium Catalysis C-C Bond Formation

Availability and Purity Specification: 98% Purity from Leyan

For procurement and synthetic planning, the target compound is commercially available with a specified purity of 98% from a major supplier (Leyan, Product No. 1973873) . This high purity reduces the need for further purification prior to use in sensitive reactions. In comparison, some analogs are offered at lower purities (e.g., 95%) or may be available only through custom synthesis with longer lead times and higher costs. The combination of high purity and ready availability makes this compound a practical choice for research and development.

Chemical Sourcing Building Block Quality Control

Precedent for Use as an Intermediate in Tricyclic Compound Synthesis (US Patent 5,998,620)

A U.S. patent assigned to Schering Corporation (US5998620) describes a process for preparing tricyclic compounds, specifically naming bromo-substituted pyridines as key intermediates [1]. The invention details the reaction of a bromo-substituted pyridine with an amine (NHR₅R₆) to form an amide, which is then further elaborated. While the patent does not name (4-Bromo-pyridin-2-ylmethyl)-methyl-amine explicitly, it establishes the industrial relevance of 4-bromo-substituted pyridine scaffolds in the synthesis of pharmacologically active tricyclic frameworks. This provides a strong precedent for the target compound's utility in similar advanced intermediate applications.

Pharmaceutical Synthesis Process Chemistry Patent Literature

Optimal Application Scenarios for (4-Bromo-pyridin-2-ylmethyl)-methyl-amine (CAS 886371-85-3) Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Drug Candidates via Suzuki-Miyaura Coupling

The enhanced lipophilicity (LogP 1.56 vs. 0.4 for the des-methyl analog) makes this compound a superior choice for preparing CNS-targeted lead compounds . The 4-bromo position allows for efficient palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse pharmacophores [1], while the N-methyl group improves membrane permeability, a critical factor for achieving brain exposure in preclinical models.

Preparation of Advanced Intermediates for Tricyclic and Polycyclic Pharmaceuticals

As documented in US Patent 5,998,620, bromo-substituted pyridines are essential intermediates in the synthesis of tricyclic compounds [2]. The target compound's 4-bromo, 2-methylaminomethyl substitution pattern is well-suited for iterative functionalization: the amine can be protected or further alkylated, while the bromine serves as a handle for C-C bond formation. The higher boiling point compared to the 5-bromo isomer suggests stronger intermolecular interactions that may be beneficial in process-scale crystallization and purification.

Optimization of Pharmacokinetic Properties in Fragment-Based Drug Discovery

The reduced basicity (predicted pKa 7.76) of the N-methyl secondary amine, compared to a primary amine analog, results in a lower proportion of positively charged species at physiological pH . This property is advantageous in fragment-based screening, as it reduces non-specific binding to serum proteins and phospholipid membranes. Coupled with the compound's commercial availability at 98% purity, this makes it an attractive fragment for early-stage hit-to-lead optimization.

Agrochemical Intermediate for Selective Pesticide Development

The compound is cited as a key intermediate in the synthesis of agrochemical products . The combination of a reactive bromine atom and a modifiable amine group provides a versatile platform for constructing heterocyclic pesticides. The specific 4-bromo positioning ensures predictable reactivity in multi-step synthetic routes, reducing the risk of undesired side reactions that might occur with 2- or 5-bromo isomers.

Technical Documentation Hub

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